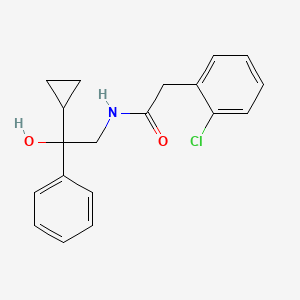

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

CAS No.: 1421485-39-3

Cat. No.: VC7298736

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421485-39-3 |

|---|---|

| Molecular Formula | C19H20ClNO2 |

| Molecular Weight | 329.82 |

| IUPAC Name | 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22) |

| Standard InChI Key | PTAQVBNNKCNKCH-UHFFFAOYSA-N |

| SMILES | C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central acetamide backbone substituted with a 2-chlorophenyl group at the α-carbon and a 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety at the nitrogen atom. The presence of a cyclopropane ring, hydroxyl group, and aromatic systems introduces steric and electronic complexity, influencing its reactivity and interactions with biological targets .

Table 1: Key Structural Features

Molecular Formula and Weight

While exact data for this compound is sparse, analogous structures such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide (C20H23NO4, MW 341.4 g/mol) suggest a molecular formula approximating C19H19ClNO2 and a molecular weight near 340–350 g/mol.

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis likely follows multi-step protocols common to substituted acetamides, involving:

-

Amide Bond Formation: Coupling 2-(2-chlorophenyl)acetic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under activating agents like EDCI or HOBt .

-

Cyclopropane Introduction: Cyclopropanation of styrene derivatives via Simmons–Smith reactions or transition metal catalysis.

-

Hydroxylation: Oxidation or hydroxylation of intermediate alkenes or ketones to install the hydroxyl group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DMF, 0°C → RT, 12h | 65–75 | |

| Cyclopropanation | CH2I2, Zn(Cu), Et2O, reflux | 50–60 | |

| Hydroxylation | BH3·THF, H2O2, NaOH | 70–80 |

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization relies on:

-

NMR Spectroscopy: 1H and 13C NMR to confirm substituent integration and stereochemistry .

-

Mass Spectrometry: High-resolution MS for molecular weight verification .

-

X-ray Crystallography: Resolve absolute configuration if single crystals are obtained .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic aryl and cyclopropyl groups. Predicted solubility in DMSO (>10 mM) and moderate aqueous solubility (≤1 mM) at physiological pH align with similar acetamides . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the acetamide bond.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| LogP (Partition coefficient) | 2.8–3.2 (estimated via XLogP3) | |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) | |

| Hydrogen Bond Acceptors | 3 (amide O, hydroxyl O, chloride) |

Biological Activity and Applications

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume